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1-(|A-D-ribofuranosyl)-nicotinamide

Cat. No.: B12814417
M. Wt: 255.25 g/mol
InChI Key: JLEBZPBDRKPWTD-UHFFFAOYSA-O
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Description

Historical Context of Nicotinamide (B372718) Riboside Discovery

The story of Nicotinamide Riboside is intrinsically linked to the discovery of NAD+ and its vital role in biological systems. Early in the 20th century, the connection between the vitamin niacin (nicotinic acid and nicotinamide) and the prevention of pellagra, a disease caused by niacin deficiency, was established. This laid the groundwork for understanding the importance of NAD+ precursors for human health.

A significant milestone in the specific history of NR came in 2004 when Charles Brenner and his colleagues identified a novel pathway for NAD+ synthesis involving Nicotinamide Riboside. researchgate.netbiorxiv.org Their research revealed that NR could be converted to NAD+ in a two-step enzymatic process, a discovery that opened new avenues for investigating NAD+ metabolism and its regulation. researchgate.netbiorxiv.org This work established NR as a third vitamin precursor of NAD+ in eukaryotes. plos.org Further research identified that NR is a naturally occurring compound found in milk. nih.govmdpi.com

The discovery of the Nicotinamide Riboside Kinase (NRK) pathway was a pivotal moment. researchgate.net This pathway, which is induced in response to nerve damage and can promote lifespan in yeast, directly converts NR to Nicotinamide Mononucleotide (NMN) through phosphorylation. plos.org This finding challenged the previously held view that all NAD+ synthesis flowed through nicotinic acid mononucleotide. mdpi.com

Key Historical Milestones in Nicotinamide Riboside Research Year Significance Researcher(s)
Discovery of NAD+1906Identification of a crucial coenzyme in fermentation.Arthur Harden and William John Young
Identification of Niacin as Pellagra Preventive Factor1937Established the role of a vitamin B3 form as an NAD+ precursor.Conrad Elvehjem
Discovery of the Nicotinamide Riboside Pathway to NAD+2004Unveiled a new two-step enzymatic pathway for NAD+ synthesis from NR. researchgate.netbiorxiv.orgCharles Brenner and colleagues
Identification of Nicotinamide Riboside Kinases (NRKs)2004Characterized the enzymes essential for the phosphorylation of NR to NMN. mdpi.comresearchgate.netCharles Brenner and colleagues

Foundational Role of Nicotinamide Riboside as a Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Precursor

1-(β-D-ribofuranosyl)-nicotinamide serves as a potent precursor to Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme essential for a vast array of cellular functions. NAD+ is not only a critical component of redox reactions that underpin cellular energy production but also acts as a substrate for several signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). plos.orgbioscientifica.comacs.org

The conversion of NR to NAD+ primarily occurs through the salvage pathway. This pathway begins with the phosphorylation of NR to Nicotinamide Mononucleotide (NMN) by Nicotinamide Riboside Kinases (NRKs), specifically NRK1 and NRK2. researchgate.netnih.govnih.gov Subsequently, NMN is adenylylated by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) to form NAD+. researchgate.netnih.gov This two-step process provides an efficient route for cells to replenish their NAD+ pools.

Research has demonstrated that supplementation with NR can effectively increase NAD+ levels in various tissues. Studies in humans have shown that oral NR supplementation leads to a significant increase in whole blood NAD+ concentrations. For instance, one study reported a nearly 100% increase in blood NAD+ levels after dose escalation of NR. plos.org Another study observed a dose-dependent increase in whole blood NAD+, with a 40% increase in the group receiving a lower dose and a 90% increase in the group receiving a higher dose after 4 weeks. mit.edu

Study Model Tissue/Fluid Key Finding on NAD+ Levels
Airhart et al.Healthy VolunteersWhole Blood~100% increase in NAD+ after dose escalation. plos.org
Dellinger et al.HumansWhole Blood~40-90% increase in NAD+ after 4 weeks, dose-dependent. mit.edu
Nanga et al. (2024)Healthy VolunteersBrainSignificant increase in mean NAD+ concentration after acute supplementation. researchgate.netnih.gov
Elhassan et al. (2019)Aged MenSkeletal MuscleNo significant increase in NAD+, but changes in the NAD+ metabolome. biorxiv.org

The ability of 1-(β-D-ribofuranosyl)-nicotinamide to effectively and safely increase NAD+ levels has positioned it as a significant compound in the field of aging and metabolic research. nih.gov Its role as a direct precursor highlights the intricate network of pathways that govern NAD+ homeostasis and cellular function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N2O5+ B12814417 1-(|A-D-ribofuranosyl)-nicotinamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-4,7-9,11,14-16H,5H2,(H-,12,17)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEBZPBDRKPWTD-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N2O5+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862647
Record name 3-Carbamoyl-1-pentofuranosylpyridin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Biology of 1 β D Ribofuranosyl Nicotinamide

Chemical Synthesis Approaches

Chemical synthesis of 1-(β-D-ribofuranosyl)-nicotinamide has evolved to improve efficiency and stereoselectivity, primarily focusing on the formation of the β-glycosidic bond.

Glycosylation Reactions with Ribofuranosyl Donors

Glycosylation reactions are a cornerstone of 1-(β-D-ribofuranosyl)-nicotinamide synthesis, typically involving the reaction of a nicotinamide (B372718) derivative with an activated ribofuranosyl donor. The choice of donor and reaction conditions is crucial for achieving the desired β-anomer with high yield.

One common approach utilizes 2,3,5-tri-O-acyl-D-ribofuranosyl halides as the ribosyl donor. nih.govpreprints.org In these reactions, the acyl-protected ribofuranosyl halide (e.g., bromide or chloride) is coupled with nicotinamide. nih.govresearchgate.net The stereoselectivity of this reaction is influenced by the participation of the C2'-acyl group, which helps to form a cationic intermediate that favors the formation of the β-anomer. nih.gov Low temperatures are often preferred to minimize the decomposition of the α-anomer. nih.gov Following glycosylation, the acyl protecting groups are removed, typically by basic hydrolysis with methanolic ammonia, to yield the final product. preprints.org

Table 1: Comparison of Chemical Synthesis Approaches for 1-(β-D-ribofuranosyl)-nicotinamide
ApproachRibofuranosyl DonorCatalyst/PromoterKey FeaturesTypical Yield
Halosugar Route2,3,5-tri-O-acyl-D-ribofuranosyl halides-Historically significant; stereoselectivity depends on C2'-acyl group participation. nih.govpreprints.orgVariable, can be low (e.g., 34%). researchgate.net
Peracylated Sugar Route1,2,3,5-tetra-O-acetyl-β-D-ribofuranoseTMSOTfHigh β-stereoselectivity (>90%); efficient two-step, one-pot procedures available. nih.govnih.govHigh, up to 85% overall. nih.gov

Condensation Reactions with Dinitrophenylpyridinium Salts

An alternative chemical synthesis route involves the use of N-(2,4-dinitrophenyl)-3-carbamoylpyridinium salts, a method known as the Zincke reaction. preprints.orgmdpi.com In this process, nicotinamide is first reacted with an electron-deficient aromatic compound like 2,4-dinitrochlorobenzene to form the corresponding Zincke salt. preprints.orgmdpi.com This activated pyridinium (B92312) salt is then condensed with a 1-amino sugar, such as 1-aminoribose, to form the desired nicotinamide nucleoside. sci-hub.semdpi.com While this method is a valid pathway, syntheses using halo sugars or peracylated sugars are often more efficient. sci-hub.se

Enzymatic Synthesis Approaches

Enzymatic methods provide highly stereoselective and efficient routes to 1-(β-D-ribofuranosyl)-nicotinamide and its derivatives under mild reaction conditions. A primary enzymatic strategy is the transglycosylation reaction catalyzed by nucleoside phosphorylases (NPs). This process typically involves two steps: first, an inexpensive purine (B94841) nucleoside like inosine (B1671953) is phosphorolytically cleaved by a purine nucleoside phosphorylase (PNP) to generate ribose-1-phosphate (B8699412) (R1P). Subsequently, nicotinamide reacts with the generated R1P in the presence of a suitable nucleoside phosphorylase to form 1-(β-D-ribofuranosyl)-nicotinamide. This method can achieve high yields, often between 70-85%, under optimized conditions.

Another significant enzymatic context is its role in NAD+ biosynthesis. wikipedia.orghmdb.ca In eukaryotes, 1-(β-D-ribofuranosyl)-nicotinamide is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN). wikipedia.orggoogle.com NMN is then adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to produce NAD+. google.com This pathway has been leveraged for the in vitro synthesis of NAD+ and its analogs, where enzymes from the NAD+ biosynthesis pathway are used in a one-pot system to recycle nicotinamide and produce the target molecule. nih.govresearchgate.net

Derivatization and Analog Synthesis

The core structure of 1-(β-D-ribofuranosyl)-nicotinamide has been modified to produce various derivatives and analogs for research purposes. These modifications often aim to alter the compound's properties or to study the structural requirements of enzymes that metabolize it.

One common derivatization is the acylation of the ribose hydroxyl groups. For instance, 1-(2′,3′,5′-triacetyl-beta-D-ribofuranosyl)-nicotinamide (NRTA) is a frequently synthesized intermediate and derivative. google.comgoogle.com This compound can be prepared through the glycosylation methods described earlier, followed by isolation before the deprotection step. nih.gov

Analogs with modified sugar moieties have also been synthesized. Using a TMSOTf-mediated N-glycosylation of the corresponding tetraacetate sugars, xylose and arabinose derivatives of nicotinamide have been prepared. sci-hub.se Additionally, C-nucleoside analogs, where the nitrogen of the glycosidic bond is replaced by a carbon, have been synthesized. nih.gov For example, 5-(β-D-ribofuranosyl)nicotinamide, an isosteric analog, was prepared and subsequently used to synthesize a C-analog of NAD+ (C-NAD). nih.gov Other modifications include the synthesis of analogs with substitutions on the pyridine (B92270) ring. researchgate.net

Table 2: Selected Analogs of 1-(β-D-ribofuranosyl)-nicotinamide
Analog NameModificationSynthetic PrecursorsReference
1-(2′,3′,5′-triacetyl-beta-D-ribofuranosyl)-nicotinamide (NRTA)Acetylation of ribose hydroxyls1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and ethyl nicotinate google.comgoogle.com
1-(β-D-Xylofuranosyl)-3-aminocarbonylpyridiniumRibose replaced with xyloseTetraacetyl-D-xylofuranose and nicotinamide sci-hub.sejst.go.jp
5-(β-D-ribofuranosyl)nicotinamide (C-nucleoside)C-glycosidic bond instead of N-glycosidic bond2,3-O-isopropylidene-5-O-(tetrahydropyranyl)-D-ribonolactone and 3-cyano-5-lithiopyridine nih.gov
1-(β-D-ribofuranosyl)-1,4-dihydronicotinamide (NRH)Reduction of the nicotinamide ring1-(β-D-ribofuranosyl)-nicotinamide and sodium dithionite mdpi.combasys2.ca

Degradation Kinetics and Stability in Research Environments

The stability of 1-(β-D-ribofuranosyl)-nicotinamide is highly dependent on pH and temperature. The compound is notably stable in acidic conditions but is susceptible to degradation in neutral and, particularly, alkaline environments due to its cationic pyridinium moiety. preprints.orgmdpi.com

The primary degradation pathway is the cleavage of the glycosidic bond via base-catalyzed hydrolysis, which yields nicotinamide and D-ribose. preprints.orgfoodandnutritionresearch.net This occurs because the pyridinium ring is an excellent leaving group, and the reaction is facilitated by nucleophilic attack (e.g., by hydroxide (B78521) ions) at the anomeric carbon. preprints.orgnih.gov

The degradation kinetics follow a pseudo-first-order model. wikipedia.org The rate of degradation is significantly influenced by temperature; the rate approximately doubles for every 10°C increase. wikipedia.orgnih.gov Thermal degradation of the chloride salt becomes rapid at temperatures above 130°C. wikipedia.org The increased lability at neutral or physiological pH underscores the importance of controlling pH and temperature during its storage and use in experimental setups to prevent the accumulation of its degradation products. wikipedia.orgfoodandnutritionresearch.net The reduced form, 1-(β-D-ribofuranosyl)-1,4-dihydronicotinamide (NRH), is also susceptible to degradation, particularly through acid-catalyzed addition and nucleophilic displacement in alkaline media. mdpi.com

Cellular Disposition and Metabolic Pathways of 1 β D Ribofuranosyl Nicotinamide

Cellular Uptake and Transport Mechanisms

The entry of 1-(β-D-ribofuranosyl)-nicotinamide into the cell is a critical first step in its metabolic journey. This process is primarily mediated by specific transporter proteins embedded in the cell membrane.

Research has identified the family of equilibrative nucleoside transporters (ENTs) as key players in the cellular uptake of NR. mdpi.comnih.govnmn.com Specifically, studies using human embryonic kidney (HEK293) cells have shown that ENT1, ENT2, and ENT4 can import extracellular NR. mdpi.comnih.govuib.no This transport is bidirectional and depends on the concentration gradient of NR across the cell membrane. mdpi.com The broad tissue distribution of ENT1 and ENT2 suggests that many cell types can utilize this pathway for NR uptake. mdpi.com

The process of NR import via ENTs is tightly linked to its subsequent intracellular metabolism. mdpi.comnih.gov For the transport to be efficient, NR must be actively used within the cytosol, for instance, through phosphorylation by nicotinamide (B372718) riboside kinase. mdpi.comnih.gov Inhibition of ENTs has been shown to block the cellular uptake of NR, confirming their essential role. mdpi.com Interestingly, the reduced form of NR, known as NRH, also appears to utilize ENTs for cellular entry, although other transporters may also be involved. google.com

Table 1: Role of Equilibrative Nucleoside Transporters (ENTs) in 1-(β-D-ribofuranosyl)-nicotinamide Uptake

Transporter Function Cell Type Studied Key Findings
ENT1 Imports extracellular NR HEK293 cells Facilitates NR uptake, which is then rapidly metabolized. mdpi.comnih.gov
ENT2 Imports extracellular NR HEK293 cells Also mediates the import of NR into the cell. mdpi.comnih.gov

| ENT4 | Imports extracellular NR | HEK293 cells | Contributes to the cellular uptake of NR. mdpi.comnih.govnmn.com |

In contrast to the clear role of ENTs, the involvement of concentrative nucleoside transporters (CNTs) in the uptake of 1-(β-D-ribofuranosyl)-nicotinamide is less defined. Studies have not detected significant NR uptake mediated by CNT1, CNT2, or CNT3. nih.govuib.no However, some research suggests that CNT3 may play a role in the uptake of nicotinic acid riboside (NAR), a deamidated form of NR. nih.govuib.no One study indicated that the expression of CNT3 was upregulated during infection, suggesting a potential role in NR conversion to NAD+ under specific conditions. nih.gov

The maintenance of NAD+ levels within mitochondria is critical for cellular energy metabolism. nih.govrestorativemedicine.orgmdpi.com While it was traditionally thought that the inner mitochondrial membrane is impermeable to NAD+, recent evidence challenges this view. nih.gov Studies using isotopically labeled NR have shown that it contributes to the mitochondrial NAD+ pool. nih.gov This has led to the proposal that intact NAD+, synthesized in the cytosol from precursors like NR, can be transported into the mitochondria. nih.gov This suggests the existence of a yet-to-be-identified specific mitochondrial NAD+ transporter. nih.gov

Intracellular Biosynthetic Conversion to Nicotinamide Adenine (B156593) Dinucleotide (NAD+)

Once inside the cell, 1-(β-D-ribofuranosyl)-nicotinamide undergoes a two-step enzymatic conversion to the vital coenzyme NAD+. frontiersin.orgcaldic.com This pathway, often referred to as the NR salvage pathway, provides an efficient route for NAD+ biosynthesis. nmn.comnih.gov

The first and rate-limiting step in the conversion of NR to NAD+ is its phosphorylation to nicotinamide mononucleotide (NMN). nmn.comfrontiersin.orgnih.gov This reaction is catalyzed by nicotinamide riboside kinases (NRKs). nmn.comfrontiersin.org Humans have two known NRK enzymes, NRK1 and NRK2. nih.govdartmouth.edu NRK1 is found in most tissues, while NRK2 expression is more restricted, primarily to skeletal muscle and the heart. frontiersin.org

The activity of these kinases is essential for the utilization of exogenous NR. nih.gov Crystal structures of human NRK1 have provided insights into its substrate specificity and catalytic mechanism. dartmouth.edu While NR is the primary substrate, these enzymes can also phosphorylate other nucleosides, such as nicotinic acid riboside. dartmouth.edu

Table 2: Nicotinamide Riboside Kinase (NRK) Pathway

Enzyme Gene Location Function
NRK1 Nmrk1 Cytosol Phosphorylates NR to NMN. wikipedia.orgnih.gov

| NRK2 | Nmrk2 | Primarily Skeletal Muscle and Heart | Phosphorylates NR to NMN. frontiersin.orgnih.gov |

The second and final step in the biosynthesis of NAD+ from NR is the adenylylation of NMN. frontiersin.orgahajournals.org This reaction, which involves the transfer of an adenylyl group from ATP to NMN, is catalyzed by nicotinamide mononucleotide adenylyltransferases (NMNATs). wikipedia.orgnih.gov

Humans have three NMNAT isoenzymes (NMNAT1, NMNAT2, and NMNAT3), each with distinct subcellular localizations. mdpi.com NMNAT1 is primarily found in the nucleus, NMNAT2 in the Golgi apparatus and cytosol, and NMNAT3 in the mitochondria. mdpi.com This compartmentalization allows for the synthesis of NAD+ in different cellular locations where it is needed. mdpi.com These enzymes can utilize both NMN and nicotinic acid mononucleotide (NaMN) as substrates to produce NAD+ and nicotinic acid adenine dinucleotide (NaAD), respectively. nih.govuniprot.org

Preiss-Handler Pathway Interplay

The Preiss-Handler pathway is a primary route for NAD+ synthesis, starting from nicotinic acid (NA). qualialife.comethz.ch This pathway involves the conversion of NA to nicotinic acid mononucleotide (NaMN), followed by its transformation to nicotinic acid adenine dinucleotide (NaAD), and finally, the synthesis of NAD+. qualialife.comnih.gov

Interestingly, studies have shown that supplementation with NR can lead to an increase in nicotinic acid adenine dinucleotide (NAAD), an intermediate of the Preiss-Handler pathway. mdpi.com This suggests a more complex interplay between the NAD+ precursor pathways than previously understood. While nicotinic acid is the expected precursor to form NAAD, both nicotinamide and NR have been observed to elevate hepatic NAAD levels. mdpi.com

Degradative Pathways and Metabolite Fate

The breakdown of 1-(β-D-ribofuranosyl)-nicotinamide is a key step in its metabolic journey, influencing which pathways it will enter to ultimately produce NAD+.

Phosphorolytic Degradation to Nicotinamide

A significant degradation pathway for 1-(β-D-ribofuranosyl)-nicotinamide is its cleavage into nicotinamide (Nam) and a ribosyl product. nih.gov This process is primarily hydrolytic, leading to the formation of Nam and ribose. foodstandards.gov.aunih.gov This degradation allows the resulting nicotinamide to be utilized by the salvage pathway for NAD+ synthesis. nih.gov

The stability of 1-(β-D-ribofuranosyl)-nicotinamide is influenced by environmental factors. For instance, it is susceptible to thermal degradation, which results in the production of nicotinamide and ribose. wikipedia.org The pH of the environment also plays a role in its hydrolysis. nih.gov

Role of Uridine (B1682114) Hydrolase (Urh1) and Purine (B94841) Nucleoside Phosphorylases (PNPs)

Specific enzymes play a crucial role in the degradation of 1-(β-D-ribofuranosyl)-nicotinamide. In yeast, genetic evidence has identified uridine hydrolase (Urh1) and purine nucleoside phosphorylase (Pnp1) as key enzymes required for the utilization of NR independent of its direct phosphorylation by nicotinamide riboside kinases. nih.govnih.gov

Contrary to its name, recombinant Urh1 exhibits a much higher specificity for nicotinamide riboside than for uridine, functioning as a potent NR hydrolase. nih.govnih.gov Mammalian purine nucleoside phosphorylase (PNP) is also responsible for the cleavage of NR. nih.govnih.gov These enzymes catalyze the phosphorolytic breakdown of the N-glycosidic bond in NR, yielding nicotinamide and ribose-1-phosphate (B8699412). foodstandards.gov.auhmdb.ca This action links NR metabolism to the purine salvage pathway. biorxiv.org

Interactive Table: Enzymes in 1-(β-D-ribofuranosyl)-nicotinamide Degradation

Enzyme Organism/System Function Reference
Uridine Hydrolase (Urh1) Yeast Hydrolyzes NR to nicotinamide and ribose. nih.govnih.gov
Purine Nucleoside Phosphorylase (Pnp1) Yeast Cleaves NR in an Nrk-independent pathway. nih.govnih.gov
Purine Nucleoside Phosphorylase (PNP) Mammalian Responsible for kinase-independent NR utilization. nih.govnih.gov
5'-nucleotidase Enzymatic Synthesis Converts NMN to NR. nih.gov
Snake venom phosphodiesterase Enzymatic Synthesis Cleaves NAD+ to NMN. nih.gov

Interrelationship with Other NAD+ Precursors

The cellular NAD+ pool is maintained through a network of interconnected biosynthetic pathways that utilize various precursors. 1-(β-D-ribofuranosyl)-nicotinamide is one of several key players in this network, which also includes nicotinic acid (NA), nicotinamide (Nam), nicotinamide mononucleotide (NMN), and tryptophan. wikipedia.orgnih.gov

NR can be directly phosphorylated to NMN by nicotinamide riboside kinases (NRKs), which then gets converted to NAD+. google.com This two-step pathway bypasses the rate-limiting step in the salvage pathway that uses Nam. google.com Alternatively, as discussed, NR can be cleaved into Nam, which then enters the salvage pathway. foodstandards.gov.aunih.gov

The various NAD+ precursors exhibit different efficiencies and tissue-specific utilization. For instance, NR has been highlighted for its ability to increase NAD+ levels and activate sirtuins, which are NAD+-dependent enzymes. mdpi.comhmdb.ca The choice of precursor can influence the resulting levels of different NAD+ metabolites. mdpi.com For example, NR supplementation has been shown to cause a more significant increase in ADPR, a marker of sirtuin activity, compared to Nam. mdpi.com

Interactive Table: Key NAD+ Precursors and their Pathways

Precursor Primary Pathway Key Intermediates Reference
1-(β-D-ribofuranosyl)-nicotinamide (NR) Salvage Pathway (via NRK) / Cleavage to Nam Nicotinamide mononucleotide (NMN) foodstandards.gov.augoogle.com
Nicotinic Acid (NA) Preiss-Handler Pathway Nicotinic acid mononucleotide (NaMN), Nicotinic acid adenine dinucleotide (NAAD) qualialife.comethz.ch
Nicotinamide (Nam) Salvage Pathway Nicotinamide mononucleotide (NMN) nih.govfoodstandards.gov.au
Tryptophan De novo Synthesis / Kynurenine (B1673888) Pathway Quinolinic acid, Nicotinic acid mononucleotide (NaMN) ethz.chnih.gov

Enzymatic Regulation and Molecular Interactions in 1 β D Ribofuranosyl Nicotinamide Metabolism

Characterization of Nicotinamide (B372718) Riboside Kinases (NRKs)

Nicotinamide Riboside Kinases (NRKs) are essential enzymes that catalyze the first committed step in the conversion of NR to NAD+. frontiersin.org This family of enzymes, specifically NRK1 and NRK2 in humans, phosphorylates NR to form nicotinamide mononucleotide (NMN), which is subsequently adenylylated to NAD+. frontiersin.orgnih.gov The activity of these kinases is a critical control point in the NAD+ salvage pathway originating from NR.

Kinetic analyses of human NRK1 and NRK2 have elucidated their substrate preferences and catalytic efficiencies. Both enzymes exhibit a high affinity for nicotinamide riboside, with Kм values in the micromolar range. nih.gov However, they display distinct specificities for both the nucleoside substrate and the phosphate (B84403) donor.

NRK1 has a higher affinity for NR compared to NRK2. nih.gov Studies have shown that NRK1 can efficiently utilize both ATP and GTP as phosphate donors for the phosphorylation of NR. nih.govnih.gov In contrast, NRK2 is more specific for ATP. nih.gov The catalytic efficiency (kcat/Kм) of these enzymes reveals a strong preference for NR over other nucleosides like cytidine, with a discrimination factor of approximately 500-fold. nih.gov

Interestingly, research has revealed that both NRK1 and NRK2 can also phosphorylate nicotinic acid riboside (NaR), a related NAD+ precursor. nih.govplos.org The kinetics for NaR phosphorylation are highly similar to those for NR, indicating that these enzymes possess dual specificity. nih.gov This finding suggests a broader role for NRKs in NAD+ biosynthesis than previously understood, allowing cells to utilize different precursors through the same enzymatic pathway. nih.govsemanticscholar.org

Table 1: Estimated Enzyme Kinetics and Substrate Specificity of Human NRK1 and NRK2
EnzymeSubstrateKм (mM)kcat (s⁻¹)kcat/Kм (s⁻¹M⁻¹)Phosphate Donor Specificity
NRK1NR + ATP0.0880.66800ATP, GTP
NRK1NR + GTP0.0680.345000
NRK1NaR + ATP0.0510.336500ATP
NRK2NR + ATP0.191.15800ATP
NRK2NaR + ATP0.111.09100

The expression of NRK1 and NRK2 exhibits distinct tissue specificity, which suggests specialized roles in NAD+ metabolism across different physiological contexts. NRK1 is expressed ubiquitously in mammalian tissues, indicating its fundamental role in maintaining NAD+ homeostasis in a wide variety of cell types. nih.gov

In contrast, NRK2 expression is predominantly restricted to muscle tissue, with higher levels observed in skeletal muscle compared to cardiac muscle. nih.govnih.gov This muscle-specific expression pattern points to a specialized function for NRK2 in tissues with high energy demands and dynamic metabolic requirements. frontiersin.orgfrontiersin.org Studies in C2C12 myotubes and primary myotubes show that both Nmrk1 and Nmrk2 mRNA are expressed during muscle differentiation. nih.gov While both NRK1 and NRK2 are dispensable for maintaining basal NAD+ levels in skeletal muscle cells, they show redundancy in converting NR and NMN to NAD+. nih.govepa.gov Loss-of-function studies in mice have revealed that while NRK2 knockout mice develop normally, the absence of both NRK1 and NRK2 leads to altered muscle fiber type composition and impaired metabolic adaptations during muscle regeneration. frontiersin.orgfrontiersin.org This highlights the importance of the NRK pathway in muscle plasticity and repair. frontiersin.org

Regulatory Roles of NAD+-Consuming Enzymes

The intracellular concentration of NAD+ is not only determined by its synthesis from precursors like NR but also by its consumption by various enzymes. These enzymes, including sirtuins and Poly(ADP-Ribose) Polymerases (PARPs), use NAD+ as a substrate for their catalytic activities, thereby linking cellular NAD+ levels to critical biological processes.

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and cellular stress responses. researchgate.net Their activity is directly linked to the availability of NAD+, making them key sensors of the cell's metabolic state. nih.gov By removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, sirtuins modulate the function of their targets. researchgate.net

SIRT1 , located primarily in the nucleus, deacetylates transcription factors and histones, influencing a wide range of cellular processes. nih.gov

SIRT3 , found in the mitochondria, is a major regulator of mitochondrial protein acetylation and is involved in energy metabolism and oxidative stress response.

SIRT6 is a nuclear sirtuin with roles in DNA repair, genome stability, and glucose metabolism.

The consumption of NAD+ during the deacetylation reaction produces nicotinamide (NAM), which can act as an inhibitor of sirtuin activity. The conversion of NR to NAD+ via the NRK pathway replenishes the NAD+ pool, thereby sustaining sirtuin activity. This interplay highlights a key regulatory loop where the availability of an NAD+ precursor like NR can indirectly enhance the activity of sirtuins, impacting downstream cellular functions.

Poly(ADP-Ribose) Polymerases (PARPs) are a family of enzymes involved primarily in DNA repair and the maintenance of genomic integrity. nih.gov Upon detecting DNA damage, PARP1, the most abundant member of this family, binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. nih.govresearchgate.net This process, known as PARylation, utilizes NAD+ as its sole substrate, consuming one molecule of NAD+ for each ADP-ribose unit added to the polymer chain. nih.gov

This robust consumption of NAD+ can lead to a significant depletion of cellular NAD+ pools, particularly under conditions of extensive DNA damage. frontiersin.org The activity of PARP1 is thus a major factor in NAD+ turnover. The NAD+ salvage pathways, including the one initiated by NR, are essential for regenerating NAD+ to support not only PARP-mediated DNA repair but also other essential cellular functions. nih.gov Recent studies have also implicated PARP1 in the regulation of mitochondrial DNA repair in an NAD+-dependent manner, further linking its function to cellular metabolism. nih.govbiorxiv.org

The regulation of NAD+ precursor availability also occurs in the extracellular space, mediated by ectoenzymes such as CD38 and CD157. nih.govresearchgate.net These enzymes are primarily expressed on the surface of immune cells and endothelial cells and play a critical role in modulating extracellular nucleotide levels. physiology.org

CD38 is the main enzyme responsible for catabolizing NAD+ in mammals and functions as an ecto-NADase, hydrolyzing extracellular NAD+ to adenosine (B11128) diphosphate-ribose (ADPR) and nicotinamide. nih.govnih.gov Importantly, CD38 can also hydrolyze NMN, a direct product of NR phosphorylation, thereby regulating the extracellular availability of this key NAD+ precursor. frontiersin.orgnih.gov This activity is thought to contribute to the age-related decline in NAD+ levels. nih.gov

CD157, a paralog of CD38, also possesses NAD+-glycohydrolase activity. nih.gov Notably, while CD38 efficiently hydrolyzes NAD+ and NMN, CD157 shows a preference for hydrolyzing NR. nih.gov This suggests that CD38 and CD157 may have distinct but complementary roles in controlling the extracellular pool of various NAD+ precursors, ultimately influencing their uptake and utilization by cells for intracellular NAD+ synthesis. frontiersin.orgnih.gov

Influence of Other Key Metabolic Enzymes

The metabolism of 1-(β-D-ribofuranosyl)-nicotinamide, a key precursor in nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, is intricately connected with the activity of several other metabolic enzymes. These enzymes, while not all acting directly on 1-(β-D-ribofuranosyl)-nicotinamide, create a regulatory network that influences its flux and contribution to the cellular NAD+ pool. Understanding these interactions is crucial for a complete picture of NAD+ homeostasis.

Nicotinamide Phosphoribosyltransferase (NAMPT) Crosstalk

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, which converts nicotinamide (NAM) into nicotinamide mononucleotide (NMN). nih.govfrontiersin.orgnih.gov While 1-(β-D-ribofuranosyl)-nicotinamide is utilized by a distinct pathway initiated by nicotinamide riboside kinases (NRKs), significant crosstalk exists between the NAMPT-dependent and NRK-dependent pathways as they both converge on the production of NMN, the immediate precursor to NAD+. epa.govresearchgate.net

The cellular reliance on these pathways can be context-dependent. In skeletal muscle cells, for instance, both NAMPT and NRKs are crucial for NAD+ biosynthesis. epa.gov Inhibition of the NAMPT pathway leads to a depletion of cellular NAD+, a state that can be rescued by the administration of 1-(β-D-ribofuranosyl)-nicotinamide or NMN. epa.gov This rescue demonstrates the functional overlap and compensatory relationship between the two pathways. The expression of NAMPT is often upregulated in various cancers, which have a high demand for NAD+ to fuel rapid proliferation and other metabolic activities. frontiersin.orgresearchgate.net This highlights the central role of the NAMPT-driven salvage pathway in maintaining cellular energy and survival. plos.org

The interplay between these two major NAD+ precursor pathways allows cells to maintain metabolic flexibility and ensure a steady supply of NAD+ under varying physiological conditions and metabolic stresses.

Table 1: Comparison of NAMPT and NRK Salvage Pathways

Feature NAMPT Pathway NRK Pathway
Starting Substrate Nicotinamide (NAM) 1-(β-D-ribofuranosyl)-nicotinamide
Key Enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) Nicotinamide Riboside Kinase (NRK1/2)
Intermediate Product Nicotinamide Mononucleotide (NMN) Nicotinamide Mononucleotide (NMN)
Significance Rate-limiting step in the primary mammalian NAD+ salvage pathway. nih.govfrontiersin.org A key route for utilizing exogenous 1-(β-D-ribofuranosyl)-nicotinamide to boost NAD+ levels. epa.gov

| Crosstalk Point | Both pathways converge to produce NMN, which is then converted to NAD+. epa.govresearchgate.net | Both pathways converge to produce NMN, which is then converted to NAD+. epa.govresearchgate.net |

Nicotinamide N-Methyltransferase (NNMT) Regulation

Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that regulates the levels of nicotinamide (NAM), a primary precursor for the NAMPT-driven NAD+ salvage pathway. frontiersin.orgnih.gov NNMT catalyzes the methylation of NAM, using S-adenosyl-methionine (SAM) as the methyl donor, to produce 1-methylnicotinamide (B1211872) (MNAM) and S-adenosyl-l-homocysteine (SAH). frontiersin.orgnih.gov

Elevated expression of NNMT has been observed in various metabolic disorders and cancers. frontiersin.orgnih.gov In these contexts, the increased consumption of NAM by NNMT can contribute to the altered metabolic states characteristic of these diseases. researchgate.net Therefore, the regulation of NNMT activity is a critical factor in maintaining the balance between NAM utilization for NAD+ synthesis and its clearance through methylation.

Table 2: Impact of NNMT Activity on NAD+ Metabolism

Metabolite Role in Metabolism Effect of High NNMT Activity
Nicotinamide (NAM) Substrate for NNMT and NAMPT Decreased availability for NAD+ synthesis. frontiersin.orgnih.gov
S-adenosyl-methionine (SAM) Methyl donor for NNMT Consumed/Depleted. nih.gov
1-methylnicotinamide (MNAM) Product of NNMT reaction Increased production and excretion. nih.govnih.gov

| NAD+ | Essential coenzyme | Cellular levels may be reduced due to precursor depletion. frontiersin.orgnih.gov |

Ribosyldihydronicotinamide Dehydrogenase (NQO2) Interactions

Ribosyldihydronicotinamide Dehydrogenase, also known as NAD(P)H:quinone oxidoreductase 2 (NQO2), is a flavoprotein that displays a unique and direct interaction with a reduced form of 1-(β-D-ribofuranosyl)-nicotinamide. wikipedia.org Unlike its paralog, NQO1, which efficiently uses NADH and NADPH as electron donors, NQO2 is remarkably inefficient with these common co-substrates. nih.govportlandpress.com Instead, NQO2 preferentially uses smaller dihydronicotinamide compounds, most notably dihydronicotinamide riboside (NRH), the reduced form of 1-(β-D-ribofuranosyl)-nicotinamide. nih.govnih.govwikipedia.org

NQO2 catalyzes the two-electron oxidation of NRH back to 1-(β-D-ribofuranosyl)-nicotinamide, concurrently reducing a quinone substrate to a hydroquinone. wikipedia.orgwikipedia.org This enzymatic activity positions NQO2 as a key player in the redox cycling of the NRH/NR couple. Cellular NRH can be formed from the degradation of NAD(P)H, and NQO2 was initially proposed to function as a scavenger of cellular NRH, converting it back to NR. nih.gov

The high specificity of NQO2 for NRH over the much more abundant NAD(P)H suggests a specialized role in cellular metabolism. portlandpress.comnih.gov While NRH can be used in a separate salvage pathway to produce NAD+, there is no indication that NQO2 is a required component of that pathway. nih.gov The primary interaction remains the oxidation of NRH, directly regenerating the 1-(β-D-ribofuranosyl)-nicotinamide molecule.

Table 3: Substrate Specificity of NQO2

Substrate (Electron Donor) NQO2 Catalytic Efficiency Notes
Dihydronicotinamide Riboside (NRH) High Preferred natural co-substrate. nih.govportlandpress.com
NADH / NADPH Extremely Inefficient / Barely Detectable A striking characteristic that distinguishes NQO2 from other quinone reductases. portlandpress.comnih.gov
1-benzyl-1,4-dihydronicotinamide (BNAH) High A synthetic small dihydronicotinamide used to study NQO2 activity. portlandpress.comnih.gov

| Quinones | Electron Acceptor | Reduced by NQO2 in a two-electron reduction reaction. nih.govnih.gov |

Cellular and Organismal Effects of 1 β D Ribofuranosyl Nicotinamide Through Nad+ Modulation

Impact on Cellular Bioenergetics and Energy Metabolism

Mitochondrial Function and Biogenesis

Supplementation with 1-(β-D-ribofuranosyl)-nicotinamide has been shown to robustly induce mitochondrial biogenesis, the process of generating new mitochondria. embopress.org This is particularly relevant in conditions associated with mitochondrial dysfunction. nih.gov Studies have indicated that NR can prevent a decrease in the number of mitochondria and protect them from damage. mdpi.com This protective effect is linked to the activation of the Sirt1/PGC-1α pathway, which stimulates the creation of new mitochondria. mdpi.com

In a study on mice with mitochondrial myopathy, treatment with nicotinamide (B372718) riboside delayed disease progression by significantly inducing mitochondrial biogenesis in skeletal muscle and brown adipose tissue. embopress.org This led to the prevention of abnormalities in mitochondrial structure and the formation of mitochondrial DNA deletions. embopress.org Furthermore, NR treatment increased the copy number of mitochondrial DNA and citrate (B86180) synthase activity, an indicator of increased mitochondrial mass. embopress.org A long-term study in humans also found that NR supplementation improved the number of mitochondria in muscle. nih.govnih.gov

Regulation of Glycolysis and Citric Acid Cycle Pathways

NAD+ and its reduced form, NADH, are central to the interconnected metabolic pathways of glycolysis and the citric acid cycle (also known as the Krebs cycle). creative-proteomics.com Glycolysis, occurring in the cytoplasm, breaks down glucose into pyruvate, producing ATP and NADH. creative-proteomics.com Pyruvate then enters the mitochondria and is converted to acetyl-CoA, the primary fuel for the citric acid cycle. creative-proteomics.com

ATP Synthesis Modulation

By boosting NAD+ levels, 1-(β-D-ribofuranosyl)-nicotinamide plays a role in modulating ATP synthesis. NAD+ is a fundamental component of oxidative phosphorylation, the primary process by which cells generate ATP. google.com It acts as an electron carrier, transferring electrons from metabolic intermediates to the electron transport chain. A decrease in NAD+ levels can impair the activity of enzymes dependent on NAD(H) in oxidative phosphorylation, the citric acid cycle, and glycolysis, ultimately leading to reduced ATP production. nih.gov

Oxygen deficiency can also hinder the electron transport chain, resulting in decreased ATP synthesis. google.com In such anaerobic conditions, cells can still produce ATP through glycolysis if NADH can be re-oxidized to NAD+. google.com

Redox Homeostasis and Oxidative Stress Responses

1-(β-D-ribofuranosyl)-nicotinamide influences redox homeostasis and the cellular response to oxidative stress. researchgate.net As a precursor to NAD+, it is involved in redox reactions that are fundamental to cellular metabolism. The reduced form of nicotinamide riboside can participate in quinone reduction and serves as a substrate for enzymes like ribosyldihydronicotinamide dehydrogenase (NQO2).

Studies have shown that supplementation with nicotinamide riboside can increase NAD(P)H levels and decrease oxidative stress, particularly in older individuals. nih.gov In the context of a high-fat diet, which can induce oxidative stress, NR supplementation has been found to decrease the production of reactive oxygen species (ROS) in muscle cells. mdpi.com This is significant as mitochondria are a major source of ROS within cells. mdpi.com

Regulation of Cellular Signaling Pathways

The influence of 1-(β-D-ribofuranosyl)-nicotinamide extends to the regulation of key cellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes. This pathway is a key sensor of extracellular and intracellular signals that can impact metabolic processes. scienceopen.com Reactive oxygen species (ROS) are known to be common messengers that can act both upstream and downstream of the MAPK cascade. frontiersin.org

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/Stat) Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the activation of specific gene transcription. This pathway is integral to a variety of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. Emerging research indicates that 1-(β-D-ribofuranosyl)-nicotinamide, also known as nicotinamide riboside (NR), can modulate the JAK/STAT pathway, suggesting a role for this NAD+ precursor in regulating these fundamental cellular functions.

In a mouse model of Gulf War Illness (GWI), supplementation with nicotinamide riboside was found to normalize the phosphorylation of STAT3. This is significant as the phosphorylation of STAT proteins is a key step in the activation of the JAK/STAT pathway. Aberrant STAT3 activation is implicated in various inflammatory conditions and cancers. The study observed that GWI mice exhibited higher ratios of phosphorylated p65 to total p65, which was lowered by NR treatment, indicating a reduction in inflammation.

Furthermore, in a study on human trabecular meshwork (HTM) cells subjected to oxidative stress via hydrogen peroxide (H₂O₂), pretreatment with nicotinamide riboside was shown to upregulate the JAK2/Stat3 pathway. Specifically, while H₂O₂ induced a downregulation of phosphorylated JAK2 (p-JAK2) protein expression, intervention with NR reversed this effect, leading to an increase in p-JAK2. This, in turn, promoted the phosphorylation of Stat3. These findings suggest that under conditions of cellular stress, 1-(β-D-ribofuranosyl)-nicotinamide can enhance the activity of the JAK/STAT pathway, potentially as a pro-survival mechanism.

The modulation of the JAK/STAT pathway by 1-(β-D-ribofuranosyl)-nicotinamide is also interconnected with other signaling networks. For instance, the same study in HTM cells demonstrated that while upregulating the JAK2/Stat3 pathway, NR inhibited the mitogen-activated protein kinase (MAPK) pathway, highlighting the complex interplay of signaling events influenced by this compound.

Table 1: Effect of 1-(β-D-ribofuranosyl)-nicotinamide on JAK/STAT Pathway Components

Cell/Model SystemConditionCompound Effect on JAK/STAT PathwayResearch FindingCitation
Gulf War Illness (GWI) mouse modelIn vivoNormalizes STAT3 phosphorylationNR treatment lowered the ratio of phosphorylated p65 to total p65, indicating reduced inflammation.
Human Trabecular Meshwork (HTM) cellsOxidative stress (H₂O₂)Upregulates JAK2/Stat3 pathwayNR pretreatment increased the expression of phosphorylated JAK2 and promoted Stat3 phosphorylation.

AMP-Activated Protein Kinase (AMPK) Signaling

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. Activation of AMPK initiates a cascade of events that shift cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. Research has demonstrated that 1-(β-D-ribofuranosyl)-nicotinamide can modulate AMPK signaling, thereby influencing cellular energy metabolism and related processes.

A study on endothelial precursor cells (EPCs) from diabetic mice revealed that nicotinamide riboside enhances their function through the Sirt1/AMPK pathway. The research showed that NR-supplemented bone marrow-derived EPCs had higher expression of phosphorylated AMPK (p-AMPK). Importantly, the inhibition of AMPK was found to abolish the beneficial effects of NR on EPC function, confirming the critical role of AMPK in mediating the actions of this NAD+ precursor.

In cardiomyocytes, the gene encoding nicotinamide riboside kinase 2 (Nmrk2), the enzyme that phosphorylates NR to nicotinamide mononucleotide (NMN), has been identified as an AMP-activated protein kinase-responsive gene. Its activation is triggered by energy stress and NAD+ depletion. This finding establishes a direct regulatory link between cellular energy status, AMPK activation, and the metabolic pathway that utilizes 1-(β-D-ribofuranosyl)-nicotinamide.

The activation of AMPK by 1-(β-D-ribofuranosyl)-nicotinamide is often linked to the activation of Sirtuin 1 (Sirt1), an NAD+-dependent deacetylase. The interplay between AMPK and Sirt1 creates a positive feedback loop where they can activate each other, amplifying their effects on cellular metabolism. For instance, nicotinamide has been shown to protect hypoxic cardiomyocytes and reduce intracellular mitochondrial stress through the activation of the AMPK pathway.

Table 2: Modulation of AMPK Signaling by 1-(β-D-ribofuranosyl)-nicotinamide

Cell/Model SystemConditionCompound Effect on AMPK SignalingKey Research FindingCitation
Endothelial Precursor Cells (EPCs) from diabetic miceIn vitroEnhances AMPK phosphorylationNR supplementation increased the expression of phosphorylated AMPK, and AMPK inhibition negated the positive effects of NR on EPC function.
CardiomyocytesIn vitro (energy stress)Nmrk2 gene is AMPK-responsiveThe gene for the enzyme that initiates NR metabolism is activated by AMPK in response to energy stress.
Hypoxic CardiomyocytesIn vitroActivates AMPK pathwayNicotinamide protects cardiomyocytes from hypoxic stress through AMPK activation.

Other Interconnected Signaling Networks

The influence of 1-(β-D-ribofuranosyl)-nicotinamide extends beyond the JAK/STAT and AMPK pathways, impacting a range of interconnected signaling networks. This crosstalk is crucial for a coordinated cellular response to various stimuli and stresses.

One of the key interconnected networks is the Mitogen-Activated Protein Kinase (MAPK) pathway. In human trabecular meshwork (HTM) cells under oxidative stress, nicotinamide riboside (NR) was found to inhibit the MAPK pathway while concurrently upregulating the JAK2/Stat3 pathway. Specifically, H₂O₂ exposure led to an increase in the expression of phosphorylated ERK1/2 (p-ERK1/2) and a decrease in the ratio of phosphorylated p38 to total p38 (p-P38/P38). Pretreatment with NR reversed these changes, indicating an inhibitory effect on these arms of the MAPK pathway.

Another significant interconnected pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, which is a part of the MAPK family and is involved in stress responses, apoptosis, and inflammation. A study demonstrated that overexpression of nicotinamide riboside kinase-2 (NRK-2), an enzyme that phosphorylates NR, attenuated angiotensin II-induced JNK activation in human cardiomyocytes. This suggests that the metabolic processing of 1-(β-D-ribofuranosyl)-nicotinamide can lead to the downregulation of pro-inflammatory and pro-hypertrophic signaling through the JNK pathway.

Furthermore, the effects of 1-(β-D-ribofuranosyl)-nicotinamide on these signaling pathways are often mediated by its role as a precursor to NAD+, which in turn influences the activity of NAD+-dependent enzymes like sirtuins. For example, the enhancement of Sirt1 activity by NR can lead to the deacetylation of various transcription factors and coactivators, such as PGC-1α, which then influences a broad spectrum of downstream cellular processes.

Influence on Fundamental Cellular Processes

DNA Repair Processes

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. Efficient DNA repair is essential for cellular function and to prevent the accumulation of mutations that can lead to diseases. 1-(β-D-ribofuranosyl)-nicotinamide plays a significant role in DNA repair through its function as a precursor to NAD+, a molecule central to the activity of key DNA repair enzymes. ontosight.aicymitquimica.combeilstein-journals.org

The poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1, are critical players in the DNA damage response. mdpi.com Upon detecting DNA strand breaks, PARP1 becomes activated and utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins at the site of damage. cellr4.orgresearchgate.net This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the lesion, thereby facilitating the repair process. The extensive consumption of NAD+ by PARPs during significant DNA damage can deplete cellular NAD+ pools. cellr4.org

Sirtuins, another class of NAD+-dependent enzymes, are also intimately involved in DNA repair. aging-us.com SIRT1, the most studied mammalian sirtuin, can be recruited to sites of DNA damage where it deacetylates various proteins, including histones and DNA repair factors, to facilitate repair. nih.gov For example, SIRT1 can deacetylate the Ku70 protein, which is involved in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. SIRT6, another nuclear sirtuin, has been shown to mono-ADP ribosylate PARP1 to promote DNA repair in response to oxidative stress. aging-us.com

By providing the necessary substrate for both PARPs and sirtuins, 1-(β-D-ribofuranosyl)-nicotinamide supports these critical DNA repair pathways. google.com Maintaining adequate NAD+ levels is therefore crucial for an effective DNA damage response and the preservation of genomic stability. researchgate.net

Enzyme FamilyRole in DNA RepairNAD+ Involvement
PARPs (Poly(ADP-ribose) polymerases) Detect DNA damage and synthesize PAR chains to recruit repair factors. mdpi.comresearchgate.netConsume NAD+ as a substrate for PAR synthesis. cellr4.org
Sirtuins (e.g., SIRT1, SIRT6) Deacetylate histones and DNA repair proteins to facilitate repair. SIRT6 can mono-ADP ribosylate PARP1. nih.govaging-us.comRequire NAD+ as a cofactor for their deacetylase and mono-ADP-ribosyltransferase activities. aging-us.com

Chromatin Remodeling

Chromatin, the complex of DNA and proteins within the nucleus, must be dynamically regulated to allow for processes such as transcription, replication, and DNA repair. Chromatin remodeling refers to the alteration of chromatin structure to control the accessibility of DNA to the cellular machinery. 1-(β-D-ribofuranosyl)-nicotinamide, by modulating NAD+ levels, influences chromatin remodeling primarily through the action of NAD+-dependent enzymes, most notably the sirtuins. google.com

Sirtuins are a family of histone deacetylases (HDACs) that play a crucial role in modifying chromatin structure. mdpi.com Histone acetylation is a key epigenetic mark generally associated with a more open and transcriptionally active chromatin state. Sirtuins, by removing acetyl groups from histone tails, promote a more condensed chromatin structure, which is typically associated with transcriptional repression. mdpi.com This deacetylation activity is strictly dependent on the availability of NAD+. cellr4.org

For example, SIRT1 can deacetylate various histone residues, contributing to the regulation of gene expression. mdpi.com This function is vital for maintaining cellular homeostasis and responding to various stresses. The activity of sirtuins in chromatin remodeling is not limited to histones; they can also deacetylate other proteins involved in chromatin architecture and gene regulation. nih.gov

Furthermore, the process of DNA repair itself involves extensive chromatin remodeling to allow repair factors access to damaged DNA. As discussed previously, both PARPs and sirtuins are key players in the DNA damage response. mdpi.comaging-us.com The PARylation activity of PARPs at sites of DNA damage can lead to a localized decompaction of chromatin. researchgate.net Subsequently, sirtuins can be recruited to deacetylate histones and other proteins, contributing to the restoration of chromatin structure following repair. nih.gov

The NURD (Nucleosome Remodeling and Deacetylase) complex, which possesses both ATP-dependent chromatin-remodeling and histone deacetylase activities, highlights the intricate link between these processes. nih.gov While not directly NAD+-dependent in its remodeling action, the deacetylase component of such complexes underscores the importance of histone deacetylation in regulating chromatin accessibility.

ProcessRole of NAD+-dependent enzymesConsequence for Chromatin
Histone Deacetylation Sirtuins act as histone deacetylases, removing acetyl groups from histone tails. mdpi.comLeads to chromatin condensation and generally, transcriptional repression. mdpi.com
DNA Repair PARPs and sirtuins are recruited to sites of DNA damage. mdpi.comaging-us.comPARP activity can decondense chromatin, while sirtuins contribute to restoring chromatin structure post-repair. nih.govresearchgate.net
Gene Expression Regulation Sirtuins modulate the acetylation state of histones and other transcription factors. nih.govmdpi.comInfluences the accessibility of gene promoters and regulatory regions to the transcription machinery.

Research Methodologies and Analytical Approaches for 1 β D Ribofuranosyl Nicotinamide Studies

In Vitro Experimental Models

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of action of 1-(β-D-ribofuranosyl)-nicotinamide. These systems offer a controlled environment to study specific biological processes without the complexities of a whole organism.

Cultured cell lines provide a renewable and consistent source of specific cell types for experimental studies. In the context of research on nicotinamide-related compounds, several cell lines have been instrumental.

AML12 Hepatocytes: The AML12 (Alpha Mouse Liver 12) cell line is a non-transformed mouse hepatocyte line that retains many of the characteristics of normal liver cells. These cells are frequently used in metabolic research, including studies on nicotinamide (B372718) and its derivatives. For instance, research has utilized AML12 cells to investigate the effects of nicotinamide riboside, a closely related precursor of NAD+, on inflammation and mitochondrial biogenesis. hmdb.cacdnsciencepub.com Studies have shown that nicotinamide can protect AML12 hepatocytes from lipotoxicity, a key factor in non-alcoholic fatty liver disease, by inducing autophagy in a SIRT1-dependent manner. biorxiv.org Furthermore, research has explored the role of nicotinamide N-methyltransferase (NNMT) in regulating S-adenosylmethionine (SAM) and 1-methylnicotinamide (B1211872) homeostasis within AML12 cells, highlighting the intricate metabolic pathways involving nicotinamide derivatives in liver cells. frontiersin.org

HTM Cells: Human Trabecular Meshwork (HTM) cells are crucial for studying the pathophysiology of glaucoma, a neurodegenerative eye disease. Research has demonstrated the protective effects of nicotinamide riboside against oxidative stress and fibrosis in HTM cells. researchgate.netfrontiersin.org These studies have shown that pretreatment with nicotinamide riboside can improve the viability and proliferation of HTM cells exposed to oxidative damage, suggesting a potential therapeutic avenue for glaucoma. researchgate.netfrontiersin.org The findings indicate that the compound may exert its protective effects through the modulation of signaling pathways like JAK2/Stat3 and MAPK. researchgate.net Given that 1-(β-D-ribofuranosyl)-1,4-dihydronicotinamide is the reduced form of nicotinamide riboside and a precursor to NADPH, which is vital for the antioxidant defense in HTM cells, these cells represent a relevant model for investigating its potential in ocular health. hmdb.ca

Table 1: Examples of Cultured Cell Lines in Nicotinamide-Related Research

Cell Line Cell Type Research Focus Key Findings
AML12 Hepatocytes Mouse Liver Cells Metabolism, Inflammation, Lipotoxicity Nicotinamide protects against palmitate-induced cell death; Nicotinamide riboside regulates inflammation and mitochondrial markers. hmdb.cacdnsciencepub.combiorxiv.org
HTM Cells Human Trabecular Meshwork Cells Oxidative Stress, Fibrosis, Glaucoma Nicotinamide riboside protects against oxidative damage and fibrosis. researchgate.netfrontiersin.org

Induced pluripotent stem cells (iPSCs) have the remarkable ability to differentiate into various cell types, offering a powerful tool for creating patient-specific disease models. When grown in a three-dimensional culture, these iPSCs can self-organize into structures that mimic the architecture and function of human organs, known as organoids. mdpi.com

While direct studies using iPSC-derived organoids specifically for 1-(β-D-ribofuranosyl)-nicotinamide are still emerging, research on the related compound, nicotinamide riboside, highlights the immense potential of this technology. For example, iPSC-derived cortical and midbrain organoids have been used to model Alpers' disease, a severe neurodegenerative disorder. biorxiv.orgresearchgate.netnih.govbiorxiv.orgijbs.com In these models, treatment with nicotinamide riboside was shown to rescue mitochondrial defects and neuronal loss, demonstrating the therapeutic potential of NAD+ precursors. biorxiv.orgresearchgate.netnih.govbiorxiv.orgijbs.com

Similarly, iPSC-derived retinal organoids have been developed to study retinal development and diseases. Nicotinamide has been shown to promote the formation of these organoids and enhance the differentiation of neural progenitor cells. researchgate.net Given the role of nicotinamide derivatives in neuronal health and development, iPSC-derived brain and retinal organoids represent a promising platform for future investigations into the neuroprotective effects of 1-(β-D-ribofuranosyl)-nicotinamide. mdpi.comnih.gov

In Vivo Animal Models

Rodent models, particularly mice and rats, are the most commonly used animal models in biomedical research due to their genetic and physiological similarities to humans, as well as their relatively short lifespan and ease of handling.

Studies on nicotinamide and its derivatives have extensively used rodent models to investigate their therapeutic potential. For instance, rat models of adenine-induced chronic kidney disease have been employed to explore the effects of traditional medicines, where metabolomics analysis revealed changes in the levels of 1-(β-D-ribofuranosyl)-1,4-dihydronicotinamide, suggesting its involvement in the disease process and therapeutic response. frontiersin.org Pharmacokinetic studies in rodents have also been crucial in understanding the absorption, distribution, metabolism, and excretion of nicotinamide, providing essential data for translating findings to humans. biorxiv.org Furthermore, rodent models of Alzheimer's disease have demonstrated that nicotinamide riboside can restore cognitive function. frontiersin.org

Table 2: Application of Rodent Models in Nicotinamide-Related Research

Rodent Model Research Area Key Findings
Rats Chronic Kidney Disease Changes in 1-(β-D-ribofuranosyl)-1,4-dihydronicotinamide levels observed with therapeutic intervention. frontiersin.org
Mice and Rats Pharmacokinetics Elucidation of the metabolic fate of nicotinamide. biorxiv.org
Mice Alzheimer's Disease Nicotinamide riboside improves cognitive function. frontiersin.org
Mice Sepsis NAD+ precursors show potential in reducing organ injury and oxidative stress. cdnsciencepub.com

The application of nicotinamide and its derivatives extends beyond human health into the realms of agriculture and livestock production, where they are investigated for their potential to improve crop yields and animal health.

In agriculture, studies have explored the use of nicotinamide as a biostimulant for crops like soybean and corn. researchgate.netresearchgate.net Foliar application of nicotinamide has been shown to increase plant height, branch number, and ultimately, grain yield in soybeans. researchgate.net Similarly, in second-crop corn, nicotinamide application has been found to positively influence biometric and productive characteristics. researchgate.net

In livestock research, nicotinamide riboside has been investigated as a feed supplement for broilers. frontiersin.orguark.eduwipo.int In ovo feeding of nicotinamide riboside has been shown to increase the breast muscle percentage at hatching and lead to heavier parts at processing. frontiersin.orguark.edu Supplementation in pigs has been linked to improved pork color stability, potentially through its effects on postmortem mitochondrial function and apoptosis. nih.gov

Advanced Analytical Chemistry Techniques

The accurate identification and quantification of 1-(β-D-ribofuranosyl)-nicotinamide and its metabolites in biological samples are crucial for understanding its biochemistry and pharmacokinetics. This is achieved through a suite of advanced analytical chemistry techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying vitamins and related compounds in various matrices, including food products and biological fluids. google.comnih.gov Reversed-phase HPLC, often coupled with a diode-array detector, allows for the separation of multiple water-soluble vitamins, including nicotinamide, in a single run. google.comnih.gov The purification of 1-(β-D-ribofuranosyl)-nicotinamide triflate has been achieved using reversed-phase column chromatography on a C18 column. nih.gov

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS or LC-MS/MS), mass spectrometry provides high sensitivity and specificity for the detection and quantification of metabolites. nih.govnih.gov This technique has been instrumental in characterizing the NAD+ metabolome, including precursors like 1-(β-D-ribofuranosyl)-nicotinamide, in various biological samples such as cells, tissues, and biofluids. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS) is often used for the definitive identification of the compound. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H NMR and 13C NMR, is a powerful tool for elucidating the chemical structure of molecules. google.comcontaminantdb.ca It has been used to confirm the structure of synthesized 1-(β-D-ribofuranosyl)-nicotinamide and to differentiate between its anomeric forms. cdnsciencepub.comnih.govgoogle.com NMR is also valuable for studying the stability and degradation of the compound under various conditions. google.com

Table 3: Analytical Techniques for 1-(β-D-ribofuranosyl)-nicotinamide Studies

Technique Application Key Advantages
HPLC Separation and quantification Robustness, versatility, ability to separate complex mixtures. google.comnih.gov
LC-MS/MS Identification and quantification High sensitivity, high specificity, suitable for metabolomics. nih.govnih.gov
NMR Spectroscopy Structural elucidation, purity assessment Provides detailed structural information, non-destructive. google.comcontaminantdb.ca

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of 1-(β-D-ribofuranosyl)-nicotinamide and other NAD+ metabolites. nih.govopenaccessjournals.com This method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. conductscience.com For NAD+ and its precursors, reverse-phase HPLC is frequently employed, providing accurate and reproducible measurements in various biological samples like cells and tissues. nih.gov

The versatility of HPLC allows for its application in diverse fields, including pharmaceutical analysis and quality control, to identify and quantify compounds within complex mixtures. openaccessjournals.com The technique is valued for its speed, efficiency, and high resolution, typically completing an analysis in 10 to 30 minutes. conductscience.com However, a limitation of HPLC is its potential cost, as it can require significant amounts of expensive organic solvents. conductscience.com

Table 1: HPLC Method Parameters for NAD+ Metabolite Analysis

ParameterDescriptionReference
Column C18 reverse-phase nih.gov
Mobile Phase A gradient of phosphate (B84403) buffer and methanol (B129727) is commonly used. nih.gov
Flow Rate Typically around 1 mL/min. nih.gov
Detection UV absorbance is a common detection method.
Sample Injection Volume 50–100 μL nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for comprehensive metabolite profiling, including the analysis of the NAD+ metabolome. epfl.chnih.govnih.gov This method couples the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govlcms.cz LC-MS enables the simultaneous monitoring of numerous intermediates in metabolic pathways. epfl.chnih.gov

Different chromatographic strategies can be employed depending on the polarity of the metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating highly polar compounds like those in the NAD+ biosynthesis pathways. epfl.chnih.gov In contrast, reversed-phase liquid chromatography (RPLC) is suitable for non-polar to moderately polar metabolites. thermofisher.com

A key advantage of LC-MS is its ability to analyze a broad range of compounds without the need for derivatization. thermofisher.com However, a challenge in LC-MS-based metabolomics is the absence of extensive spectral libraries for compound identification, making the process reliant on matching precursor ions and fragmentation patterns to databases like METLIN. thermofisher.com

Table 2: LC-MS/MS for NAD+ Metabolome Analysis

FeatureDescriptionReference
Technique Combines liquid chromatography for separation with tandem mass spectrometry for detection. nih.gov
Chromatography Modes HILIC for polar metabolites, RPLC for non-polar to moderately polar metabolites. epfl.chnih.govthermofisher.com
Ionization Techniques Electrospray ionization (ESI) for polar compounds and atmospheric pressure chemical ionization (APCI) for less polar compounds are common. thermofisher.com
Applications Untargeted global metabolite profiling and targeted quantitative analysis. lcms.cz
Data Analysis Relies on precursor ion and MS/MS fragmentation data matched against metabolite databases. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and metabolic analysis of compounds like 1-(β-D-ribofuranosyl)-nicotinamide. parisdescartes.frfrontiersin.org NMR provides detailed information about the molecular structure and dynamics of molecules in solution. frontiersin.org One- and two-dimensional NMR techniques are used to determine the precise molecular structure, identify positional isomers, and investigate molecular interactions. mdpi.com

Proton (¹H) NMR is particularly useful for identifying specific proton environments, which helps in differentiating isomers and degradation products. mdpi.com While less sensitive, Carbon-13 (¹³C) NMR provides complementary information about the carbon framework of a molecule. mdpi.com A significant advantage of NMR is its non-destructive nature and high reproducibility, making it a robust method for quantitative analysis (qNMR) without the need for analyte-specific reference standards. parisdescartes.frmdpi.com However, the relatively low sensitivity of NMR compared to LC-MS can be a limitation, especially for detecting trace amounts of metabolites in complex biological samples. mdpi.com

Table 3: NMR Spectroscopy in Metabolite Analysis

NMR TechniqueApplicationReference
¹H NMR Provides information on proton chemical shifts, coupling constants, and signal multiplicities for initial structural identification. mdpi.com
¹³C NMR Confirms the carbon backbone structure of molecules. mdpi.com
2D NMR (e.g., COSY, HSQC) Determines atom connectivity within a molecule for detailed structural elucidation. frontiersin.org
Quantitative NMR (qNMR) Allows for the absolute concentration and purity determination of mycotoxins without the need for specific reference standards. mdpi.com

Bioluminescent Imaging for In Vivo Tracking

Bioluminescent imaging (BLI) is a non-invasive technique that allows for the real-time monitoring of cellular and molecular processes within living organisms. nih.govpromega.ca This method is particularly valuable for tracking the uptake and metabolism of compounds like nicotinamide riboside (NR), a precursor to 1-(β-D-ribofuranosyl)-nicotinamide. nih.gov

The basis of BLI is the detection of light emitted from cells that have been genetically engineered to express a luciferase enzyme. nih.gov When a specific substrate (luciferin) is administered, the luciferase enzyme catalyzes a reaction that produces light, which can be detected by a sensitive imaging system. nih.govpromega.canih.gov This allows for the longitudinal tracking of cells and the monitoring of gene expression patterns over time. promega.cafrontiersin.org

A key advantage of BLI is its high sensitivity and low background signal, enabling the detection of very low levels of biological activity. promega.ca However, the technique has limitations, including poor tissue penetration of light and challenges in absolute quantification due to light absorption and scattering in tissues. nih.gov

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful and widely used technique for quantifying nucleic acid sequences, making it essential for gene expression analysis in studies related to 1-(β-D-ribofuranosyl)-nicotinamide. genewiz.comnih.gov This method allows for the real-time detection and quantification of specific RNA transcripts after they have been reverse transcribed into complementary DNA (cDNA). nih.gov

qPCR is highly sensitive and can detect a wide range of expression levels, even from small amounts of starting material. nih.gov The technique can be performed using either fluorescent dyes like SYBR Green, which bind to any double-stranded DNA, or sequence-specific fluorescent probes (e.g., TaqMan probes) for enhanced specificity. merckmillipore.comresearchgate.net Gene expression levels are typically quantified relative to one or more stable reference genes. merckmillipore.com

RNA Sequencing for Transcriptomic Analysis

RNA sequencing (RNA-Seq) is a high-throughput sequencing method that provides a comprehensive and quantitative view of the transcriptome—the complete set of RNA transcripts in a cell. nih.govrna-seqblog.com In the context of 1-(β-D-ribofuranosyl)-nicotinamide research, RNA-Seq can be used to analyze the global changes in gene expression in response to this compound or its precursors. nih.gov

Compared to older methods like microarrays, RNA-Seq offers higher coverage, greater resolution, and the ability to discover novel transcripts and alternative splicing events. nih.gov The general workflow involves isolating RNA, converting it to cDNA, preparing a sequencing library, and then sequencing it using a next-generation sequencing platform. nih.govfrontiersin.org The resulting data can be used to identify differentially expressed genes and pathways affected by the compound of interest. nih.govlexogen.com For example, studies have used RNA-Seq to show that nicotinamide treatment can significantly decrease the expression of key enzymes involved in androgen biosynthesis. nih.gov

Enzymatic Assays for Pathway Activity Assessment

Enzymatic assays are fundamental for assessing the activity of specific enzymes within a metabolic pathway, such as those involved in the biosynthesis and utilization of 1-(β-D-ribofuranosyl)-nicotinamide. frontiersin.org These assays can be designed to measure the rate of substrate consumption or product formation, providing a direct measure of enzyme activity.

For instance, spectrophotometric assays can be used to quantify the activity of enzymes that utilize NADH as a cofactor. The conversion of NADH to NAD+ (or the reverse reaction) can be monitored by measuring the change in absorbance at a specific wavelength. Enzymatic methods have also been developed for the synthesis of 1-(β-D-ribofuranosyl)-nicotinamide, utilizing enzymes like nucleoside phosphorylases to catalyze the reaction between nicotinamide and ribose-1-phosphate (B8699412).

Furthermore, enzymatic assays are crucial for investigating the effects of compounds on specific signaling pathways. For example, studies have examined the impact of treatments on the SIRT1/JNK signaling pathway, which is involved in inflammation and cellular stress responses. frontiersin.org

Key Research Areas in 1 β D Ribofuranosyl Nicotinamide Biology Preclinical and Mechanistic Focus

Mechanisms of Neuroprotection in Animal Models

Preclinical research in animal models suggests that 1-(β-D-ribofuranosyl)-nicotinamide and its related compounds, primarily nicotinamide (B372718) (NAM) and nicotinamide mononucleotide (NMN), exert neuroprotective effects through various mechanisms. A central theme is the modulation of cellular energetics and stress responses by boosting levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in numerous cellular processes. nih.govnih.gov

In models of neurodegenerative diseases like Alzheimer's disease (AD), studies have pointed to the role of these compounds in counteracting metabolic dysregulation. hkbu.edu.hkfrontiersin.org For instance, in transgenic mouse models of AD, alterations in tryptophan metabolism, the kynurenine (B1673888) pathway, and the TCA cycle have been observed, suggesting that boosting NAD+ levels could help restore metabolic balance. hkbu.edu.hk The kynurenine pathway is particularly noteworthy as it is the primary de novo NAD+ synthesis route in mammals and is involved in modulating neuronal functions. nih.gov

Furthermore, research in models of retinal degeneration has shown that NMN administration can protect photoreceptors by increasing NAD+ levels and activating SIRT1, a NAD+-dependent deacetylase. nih.gov This activation leads to a cascade of protective effects, including the reduction of apoptosis, neuroinflammation (indicated by reduced macrophage presence and glial activation), and oxidative stress. nih.gov The SIRT1/HO-1 signaling pathway has been identified as a key downstream effector in this neuroprotective mechanism. nih.gov

Studies on amyotrophic lateral sclerosis (ALS) have also explored the therapeutic potential of modulating NAD+ levels. nih.govscienceopen.com While a clinical trial used a combination of 1-(β-D-ribofuranosyl)nicotinamide chloride and another compound to increase NAD+ and support SIRT1 activity, the preclinical rationale is rooted in observations from animal models where oxidative stress and mitochondrial dysfunction are key pathological features. nih.govscienceopen.com

Table 1: Summary of Neuroprotective Mechanisms in Animal Models

Model SystemCompoundKey Mechanistic Findings
Transgenic Mouse Model of AD1-(β-D-ribofuranosyl)-nicotinamideAltered NAD+ metabolism, tryptophan metabolism, and TCA cycle. hkbu.edu.hk
Retinal Detachment ModelNicotinamide Mononucleotide (NMN)Increased NAD+ levels, SIRT1 activation, reduced apoptosis, neuroinflammation, and oxidative stress. nih.gov
Amyotrophic Lateral Sclerosis (ALS) Models1-(β-D-ribofuranosyl)nicotinamide chloride (in combination)Proposed to increase NAD+ levels and support SIRT1 activity to counteract oxidative stress. nih.govscienceopen.com

Cardioprotective Mechanisms in Animal Models

Animal studies have highlighted the cardioprotective potential of 1-(β-D-ribofuranosyl)-nicotinamide and its precursors, particularly nicotinamide riboside (NR) and nicotinamide (NAM), in various models of cardiac stress. A primary mechanism is the restoration of myocardial NAD+ levels, which are often depleted during cardiac injury. nih.gov

In a mouse model of myocardial infarction (MI), NR supplementation was shown to restore myocardial NAD+ levels, which in turn improved survival. nih.gov This effect is linked to the upregulation of nicotinamide riboside kinase 2 (Nmrk2), an enzyme in an NAD+ biosynthetic pathway, which is paradoxically increased post-MI despite decreased NAD+ levels. nih.gov By providing the substrate for this pathway, NR helps to replenish the NAD+ pool, which is critical for the function of enzymes like sirtuins and poly-ADP ribose polymerases (PARPs) that are involved in cardiac remodeling. nih.govceon.rs

Furthermore, research in a rat model of chronic doxorubicin-induced cardiomyopathy demonstrated that intravenous administration of NR has a protective effect on the cardiovascular system. mdpi.com This was evidenced by a decrease in fibrous tissue formation and improved cardiac function. mdpi.com The protective effects are also attributed to the enhancement of the antioxidant system. mdpi.com

The role of sirtuins, particularly SIRT1 and SIRT2, is also central to the cardioprotective mechanisms. Nicotinamide can activate SIRT1, leading to the deacetylation of proteins involved in antioxidant defense and mitochondrial function, thereby increasing the heart's resistance to ischemia-reperfusion injury. ceon.rs SIRT2 has also been identified as a cardioprotective deacetylase that can repress cardiac hypertrophy by promoting AMPK activation through the deacetylation of the kinase LKB1. ahajournals.org

Table 2: Summary of Cardioprotective Mechanisms in Animal Models

Model SystemCompoundKey Mechanistic Findings
Mouse Model of Myocardial InfarctionNicotinamide Riboside (NR)Restored myocardial NAD+ levels, improved survival, and modulated post-MI remodeling. nih.gov
Rat Model of Doxorubicin-Induced CardiomyopathyNicotinamide Riboside (NR)Reduced fibrous tissue formation, improved cardiac function, and enhanced antioxidant system performance. mdpi.com
Models of Cardiac Hypertrophy and Ischemia-Reperfusion InjuryNicotinamide (NAM)SIRT1 activation, enhanced antioxidant defense, and SIRT2-mediated AMPK activation. ceon.rsahajournals.org

Research on Metabolic Homeostasis and Dysregulation in Preclinical Models

Preclinical research has extensively investigated the role of 1-(β-D-ribofuranosyl)-nicotinamide and its precursors in metabolic homeostasis and the correction of metabolic dysregulation. A central focus of this research is the modulation of NAD+ levels and the subsequent impact on cellular metabolism.

In animal models, supplementation with NAD+ precursors like nicotinamide riboside (NR) has been shown to influence metabolic health, particularly in the context of high-fat diet-induced metabolic stress. For example, in rats fed a high-fat diet, NR supplementation led to a reduction in fat mass. dtu.dk Interestingly, while it increased fat and energy absorption, it only showed a trend towards reducing steatosis and did not significantly alter lipid scores or inflammation markers in that particular study. dtu.dk

The regulation of nicotinamide phosphoribosyltransferase (Nampt), the rate-limiting enzyme in the NAD+ salvage pathway, is a key aspect of metabolic control. researchgate.net Studies in transgenic mouse models have shown that skeletal muscle Nampt protein abundance increases in response to metabolic stress, such as that induced by exercise or pharmacological activation of AMP-activated protein kinase (AMPK). researchgate.net This suggests a link between cellular energy sensing via AMPK and NAD+ biosynthesis through the Nampt pathway. researchgate.net

Furthermore, the interplay between NAD+ metabolism and sirtuins is crucial for metabolic regulation. Sirtuins, which are NAD+-dependent deacetylases, regulate gene transcription in response to metabolic stresses. researchgate.net By converting NAD+ to nicotinamide, sirtuins play a role in cellular adaptation to metabolic challenges. researchgate.net

In the context of Alzheimer's disease models, metabolic dysregulation is a prominent feature. hkbu.edu.hkfrontiersin.org Metabolomic studies have revealed perturbations in pathways such as the TCA cycle and amino acid metabolism in transgenic mice, highlighting the systemic metabolic impact of neurodegenerative processes. hkbu.edu.hk

Table 3: Research on Metabolic Homeostasis in Preclinical Models

Model SystemCompound/InterventionKey Findings on Metabolic Homeostasis
High-Fat Diet-Fed RatsNicotinamide Riboside (NR)Reduced fat mass, increased fat and energy absorption. dtu.dk
Transgenic Mouse Models (Skeletal Muscle)Exercise, AICAR (AMPK activator)Increased Nampt protein abundance, linking AMPK to NAD+ salvage pathway. researchgate.net
Transgenic Mouse Model of AD1-(β-D-ribofuranosyl)-nicotinamidePerturbations in TCA cycle and amino acid metabolism. hkbu.edu.hk

Anti-inflammatory Pathways in Cellular and Animal Models

The anti-inflammatory properties of 1-(β-D-ribofuranosyl)-nicotinamide and its related compounds, particularly nicotinamide (NAM) and nicotinamide riboside (NR), have been demonstrated in various cellular and animal models. A key mechanism underlying these effects is the modulation of NAD+-dependent pathways that regulate inflammatory responses.

In macrophage cell lines, NR has been shown to attenuate alcohol-induced inflammation and oxidative stress. nih.gov It achieves this by decreasing the expression of inflammatory genes and inhibiting the nuclear translocation of the pro-inflammatory transcription factor NF-κB. nih.gov This anti-inflammatory effect is linked to the activation of SIRT1, as NR restores ethanol-induced decreases in SIRT1 expression and activity by increasing cellular NAD+ levels. nih.gov

Furthermore, NAM has been found to directly inhibit the activation and function of CD4+ T-cells, which are key drivers of chronic inflammation and autoimmune diseases. mdpi.com In vitro studies have shown that NAM suppresses T-cell proliferation, reduces the expression of surface activation markers, and decreases the production of pro-inflammatory cytokines such as IL-2, IFN-γ, and IL-17. mdpi.com Mechanistically, NAM modulates key metabolic processes in T-cells, including glycolysis and the production of reactive oxygen species (ROS), which are essential for their activation. mdpi.com

The anti-inflammatory effects of these compounds are also relevant in the context of cardiac and skin health. Nicotinamide exhibits anti-inflammatory properties that contribute to its cardioprotective effects in ischemia-reperfusion injury. ceon.rs In dermatology, NAM's ability to suppress the release of pro-inflammatory cytokines is a key mechanism behind its use in various skin conditions. mdpi.com

Table 4: Anti-inflammatory Pathways in Cellular and Animal Models

Model SystemCompoundKey Anti-inflammatory Mechanisms
Macrophage Cell LinesNicotinamide Riboside (NR)Decreased inflammatory gene expression, inhibited NF-κB translocation, activated SIRT1 pathway. nih.gov
CD4+ T-Cells (in vitro)Nicotinamide (NAM)Suppressed T-cell activation, proliferation, and pro-inflammatory cytokine production; modulated T-cell metabolism. mdpi.com
General Cellular ModelsNicotinamide (NAM)Suppression of pro-inflammatory cytokine release. mdpi.com

Role in Stem Cell Biology and Regenerative Processes

Nicotinamide (NAM) has been shown to play a significant role in stem cell biology and regenerative processes, influencing stem cell survival, differentiation, and expansion. Its effects are multifaceted, involving both its role as an NAD+ precursor and its ability to act as a kinase inhibitor.

In the context of pluripotent stem cells (PSCs), NAM has been found to promote cell survival and differentiation. nih.govnih.gov One of the key mechanisms is the inhibition of ROCK (Rho-associated coiled-coil containing protein kinase), which suppresses actomyosin (B1167339) contraction and leads to improved cell survival, particularly after single-cell dissociation. nih.govnih.gov Further research has revealed that NAM can act as an inhibitor of multiple kinases, including casein kinase 1, thereby modulating various cellular functions through kinase cascades. nih.govnih.gov

NAM is also widely used to facilitate the differentiation of PSCs into various lineages, including neural, pancreatic, and cardiac lineages. nih.gov For instance, it is a key component in protocols for differentiating mouse embryonic stem (ES) and induced pluripotent stem (iPS) cells into pancreatic islet-like insulin-secreting cells. stemcell.com

Beyond pluripotent stem cells, NAM has been shown to enhance the expansion of adult stem cells from various tissues, including the pancreas, colon, and bone marrow. nih.gov In the context of muscle regeneration, NAD+ metabolism is crucial. Nicotinamide adenine dinucleotide (NAD+) is essential for cellular energy metabolism in muscle stem cells (MuSCs) and is also a co-substrate for enzymes involved in MuSC activation. frontiersin.org

Table 5: Role of Nicotinamide in Stem Cell Biology

Stem Cell TypeKey Effects of Nicotinamide (NAM)Underlying Mechanisms
Human Pluripotent Stem Cells (hPSCs)Promotes cell survival and differentiation. nih.govnih.govInhibition of ROCK and other kinases, suppression of actomyosin contraction. nih.govnih.gov
Mouse Embryonic and Induced Pluripotent Stem CellsFacilitates differentiation to pancreatic islet-like cells. stemcell.comModulation of differentiation pathways.
Adult Stem Cells (Pancreas, Colon, Bone Marrow)Enhances expansion. nih.govSupports stem cell proliferation.
Muscle Stem Cells (MuSCs)Supports activation and metabolic adaptations during regeneration. frontiersin.orgEssential for cellular energy metabolism and NAD+-dependent enzyme activity. frontiersin.org

Interactions with Microbiota and Metabolic Implications

The gut microbiota plays a crucial role in host metabolism, and emerging research suggests that there are significant interactions between the microbiota and NAD+ precursors like 1-(β-D-ribofuranosyl)-nicotinamide and nicotinamide riboside (NR). These interactions can have implications for the metabolic health of the host.

Diet is a primary driver of gut microbiome composition, and supplementation with NAD+ precursors can alter the microbial landscape. dtu.dk In a study with rats and mice fed a high-fat diet, oral supplementation with NR was found to alter the intestinal microbial composition. dtu.dk This suggests that the host's NAD+ metabolism and the gut microbiota are interconnected.

Some bacterial species are capable of metabolizing NAD+ precursors. For instance, in a study on Tibetan tea fermentation, the yeast Blastobotrys adeninivorans showed a significant negative correlation with 1-(beta-D-ribofuranosyl)-1,4-dihydronicotinamide, indicating that this microorganism may consume this compound. researchgate.net This highlights the potential for the gut microbiota to influence the bioavailability and metabolism of orally administered NAD+ precursors.

The gut microbiota can also metabolize drugs and other xenobiotics, and these metabolic activities can have profound effects on the host. nih.gov For example, gut bacteria can perform a variety of biotransformations, including reductions, dehydroxylations, and decarboxylations, which can alter the activity and toxicity of ingested compounds. nih.gov While direct evidence for the metabolism of 1-(β-D-ribofuranosyl)-nicotinamide by specific human gut microbes is still an active area of research, the existing literature on drug-microbiota interactions provides a framework for understanding these potential relationships. nih.gov

Furthermore, microbial metabolites can have systemic effects on the host. For example, gut microbiota-derived trimethylamine (B31210) (TMA) is converted in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease. mdpi.com This illustrates how the metabolic activities of the gut microbiota can influence the risk of metabolic diseases in the host. mdpi.com

Research on Cancer Biology in Animal Models

The role of nicotinamide (NAM) and its precursors in cancer biology is complex and has been investigated in various animal models. Research has explored both its potential as a chemopreventive agent and its possible role in cancer progression.

In the field of skin cancer chemoprevention, preclinical studies in animal models have shown that NAM can suppress the formation of tumors. nih.gov For example, NAM has been found to counteract UV-induced immunosuppression, a key factor in the development of non-melanoma skin cancers. nih.gov It has also been shown to suppress the formation of bladder tumors in animal models exposed to the carcinogen N-butyl-N-(4-hydroxybutyl)-nitrosamine. nih.gov

However, the relationship between NAD+ metabolism and cancer is not always straightforward. A study using a novel imaging technique in an animal model raised concerns about the potential for nicotinamide riboside (NR) supplementation to enhance the prevalence of certain cancers, such as triple-negative breast cancer, and their metastasis to the brain. missouri.edu This research highlights the need for a more nuanced understanding of how different cancers utilize NAD+ and its precursors. The study emphasized that not all cancers have the same metabolic signatures and that their metabolism can change over time. missouri.edu

The enzyme nicotinamide N-methyltransferase (NNMT), which is involved in the metabolism of NAM, is upregulated in some cancers, including skin cancer. mdpi.com This suggests that altered NAM metabolism may play a role in tumorigenesis. mdpi.com

Table 6: Research on Nicotinamide and its Precursors in Cancer Biology Animal Models

Cancer TypeCompoundKey Findings in Animal Models
Non-Melanoma Skin CancerNicotinamide (NAM)Suppressed tumor formation, counteracted UV-induced immunosuppression. nih.gov
Bladder CancerNicotinamide (NAM)Suppressed tumor formation in a carcinogen-induced model. nih.gov
Triple-Negative Breast CancerNicotinamide Riboside (NR)Potential to increase cancer prevalence and metastasis to the brain in an animal model. missouri.edu

Future Directions and Emerging Frontiers in 1 β D Ribofuranosyl Nicotinamide Research

Deeper Elucidation of Unidentified Transporter Mechanisms

While significant progress has been made in understanding how 1-(β-D-ribofuranosyl)-nicotinamide enters cells, a complete picture of its transport mechanisms remains an active area of investigation. The identification and characterization of all transporters responsible for NR uptake are crucial for a comprehensive understanding of its bioavailability and tissue-specific effects.

Recent studies have shown that members of the equilibrative nucleoside transporter (ENT) family, specifically ENT1, ENT2, and ENT4, are capable of importing NR into human cells. mdpi.com Overexpression of these transporters in HEK293 cells led to a significant increase in NR uptake and its subsequent metabolism to nicotinamide (B372718) (Nam). mdpi.com However, the transport of NR is a complex process, and it is likely that other, as yet unidentified, transporters are also involved. nih.gov In some contexts, the transporter for NR is still referred to as unknown, highlighting the need for further research in this area. nih.gov

For instance, in the bacterium Haemophilus influenzae, the NadR protein has been shown to be involved in NR uptake, coupling transport with phosphorylation. asm.org While not directly applicable to mammals, this highlights the diverse strategies that have evolved for NR transport. In mammalian systems, the conversion of extracellular nicotinamide mononucleotide (NMN) to NR by the ectoenzyme CD73 is a known pathway for providing NR to cells, which is then imported. nih.gov This indirect route further underscores the importance of fully characterizing all proteins that facilitate the passage of NR across the cell membrane. Future research will likely focus on identifying novel NR transporters and elucidating the tissue-specific expression and regulation of all identified NR transporters.

Comprehensive Understanding of Subcellular NAD+ Pool Dynamics

A critical area of future research is the comprehensive understanding of how 1-(β-D-ribofuranosyl)-nicotinamide supplementation affects the dynamics of NAD+ pools within different subcellular compartments. The maintenance of distinct NAD+ pools in the nucleus, mitochondria, and cytosol is essential for normal cellular function, and dysregulation of these pools is implicated in aging and disease.

Studies have demonstrated that oral NR supplementation can augment the skeletal muscle NAD+ metabolome in aged humans. nih.govntu.ac.ukbiorxiv.orgbirmingham.ac.uk This indicates that NR is bioavailable to human muscle tissue and can effectively boost NAD+ levels. The various isoforms of nicotinamide mononucleotide adenylyltransferase (NMNAT), the enzyme that converts NMN to NAD+, have distinct subcellular localizations: NMNAT1 is in the nucleus, NMNAT2 is on the cytosolic face of the Golgi apparatus, and NMNAT3 is in the mitochondria. nih.gov This compartmentalization is key to regulating the NAD+ levels in each specific location. nih.gov

Research has shown that mitochondrial NAD is synthesized from imported NMN, and that fully formed NAD+ can also be transported into mitochondria. elifesciences.orgelifesciences.org Isotopic labeling experiments using NR have confirmed its contribution to the mitochondrial NAD pool. elifesciences.org Furthermore, studies on the axon survival factor Nmnat2 have revealed its localization to Golgi-derived vesicles, suggesting its role in regulating cytosolic NAD+ metabolism in axons, separate from the mitochondrial pool. plos.org A deeper understanding of how NR influences the flux of NAD+ and its precursors between these compartments will be crucial for developing targeted therapeutic strategies.

Detailed Enzymatic Kinetic and Structural Studies

A thorough understanding of the enzymes that metabolize 1-(β-D-ribofuranosyl)-nicotinamide is fundamental to elucidating its biological role. Detailed kinetic and structural studies of these enzymes, particularly the nicotinamide riboside kinases (NRKs), will provide insights into their substrate specificity, catalytic mechanisms, and regulation.

Crystal structures of human NRK1 have been solved, revealing a structure similar to Rossmann fold metabolite kinases. nih.govnih.govebi.ac.ukosti.govcolumbia.eduplos.org These structural studies have allowed for the identification of key active site residues, such as Asp36 and Asp56, which are essential for the enzyme's catalytic activity. columbia.edu Mutations in these residues have been shown to abolish the enzyme's function. columbia.edu

Kinetic analyses of human NRK1 and NRK2 have provided valuable data on their substrate preferences. While both enzymes can phosphorylate NR, NRK1 exhibits a higher affinity for NR compared to NRK2. bioscientifica.com Interestingly, these enzymes also phosphorylate nicotinic acid riboside (NaR) with similar efficiency to NR, indicating a dual specificity. nih.govnih.govebi.ac.ukplos.org The table below summarizes some of the reported kinetic parameters for human NRK1 and NRK2 with different substrates. Further research, including the use of advanced techniques like cryo-electron microscopy, will continue to refine our understanding of these critical enzymes and may pave the way for the design of novel NRK modulators.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
Human NRK1Nicotinamide Riboside (NR)0.088~0.5-0.66800
Human NRK2Nicotinamide Riboside (NR)0.19~0.75-1-
Human NRK1Nicotinic Acid Riboside (NaR)0.051--
Human NRK2Nicotinic Acid Riboside (NaR)0.063--
Human NRK1Tiazofurin--1300

Discovery and Characterization of Novel Nicotinamide Riboside Derivatives and Metabolites

The synthesis and characterization of novel derivatives of 1-(β-D-ribofuranosyl)-nicotinamide represent a promising avenue for developing more potent and specific NAD+ precursors. Chemical modifications to the NR scaffold could enhance its stability, bioavailability, and cellular uptake, leading to improved therapeutic efficacy.

Researchers have explored various synthetic routes to produce NR and its analogs. mdpi.commdpi.com One common method is the Zincke reaction, which involves the condensation of a Zincke salt with an amino sugar to form the desired nucleoside. mdpi.com This has enabled the creation of a range of NR derivatives for biological evaluation.

Recent studies have also focused on the reduced form of NR, dihydronicotinamide riboside (NRH), which can also boost cellular NAD+ levels. biorxiv.org The discovery that NR can act as a covalent inhibitor of the NAD+-degrading enzyme CD38 has opened up new avenues for research. acs.org This finding suggests that NR may have a dual role as both an NAD+ precursor and an inhibitor of NAD+ consumption. The development of clickable analogs of NR, such as 5′-N3-NR, has provided valuable tools for studying its interactions with proteins like CD38. acs.org Future efforts in this area will likely focus on creating derivatives with enhanced CD38 inhibitory activity or other desirable properties, as well as further characterizing the full spectrum of NR metabolites in various tissues and disease states.

Integration of Multi-Omics Approaches for Systems-Level Understanding

To gain a holistic understanding of the biological effects of 1-(β-D-ribofuranosyl)-nicotinamide, the integration of multiple "omics" technologies is essential. A systems-level approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex network of molecular changes induced by NR supplementation.

Studies in aged humans have already begun to apply these approaches. For example, a combination of targeted metabolomics and muscle RNA sequencing was used to assess the effects of a 21-day NR supplementation period. nih.govntu.ac.ukbiorxiv.orgbirmingham.ac.uk The metabolomics data confirmed that NR augmented the skeletal muscle NAD+ metabolome, while the transcriptomic analysis revealed a downregulation of genes related to energy metabolism and mitochondria. nih.govntu.ac.ukbiorxiv.orgbirmingham.ac.uk This suggests that NR may induce a transcriptional signature that adapts to the increased NAD+ availability.

Another study in a mouse model of mitochondrial disease used transcriptomics to show that NR treatment could ameliorate some of the neural-related gene expression changes. biorxiv.org These studies demonstrate the power of multi-omics in uncovering the broader physiological impacts of NR. Future research will likely involve more comprehensive multi-omics analyses across different tissues, time points, and disease models to build predictive models of NR's effects and to identify novel biomarkers of its efficacy.

Development of Advanced Research Tools and Probes

The development of sophisticated research tools and probes is paramount for advancing our understanding of 1-(β-D-ribofuranosyl)-nicotinamide's function with high spatial and temporal resolution. These tools are crucial for tracking NR's uptake, metabolism, and downstream effects in living cells and organisms.

A significant breakthrough in this area is the creation of a bioluminescent NR uptake probe, named BiNR. nih.govmissouri.eduresearchgate.net This probe allows for the non-invasive, longitudinal imaging of NR uptake in vitro and in vivo. nih.govmissouri.eduresearchgate.net The use of BiNR has already provided insights into the link between NR uptake and cancer metastasis in animal models. nih.govmissouri.eduresearchgate.net

In addition to probes for NR itself, fluorescent probes for related metabolites like NADH and NADPH are also being developed. nih.govgoogle.comacs.org These can help to monitor the downstream effects of NR on cellular redox status. Furthermore, genetically encoded biosensors are emerging as powerful tools for measuring the concentration of NAD+ and its precursors in different subcellular compartments. biorxiv.orgelifesciences.orgnih.govmpg.debohrium.com For instance, a genetically encoded biosensor for NMN, called NMoRI, has been developed to quantify the dynamics of intracellular NMN. biorxiv.org The development of such biosensors for NR would be a major step forward, enabling real-time monitoring of its concentration within living cells. The table below lists some of the recently developed probes and biosensors relevant to NR research.

Tool/ProbeTarget AnalyteMethodologyApplication
BiNRNicotinamide Riboside (NR)BioluminescenceNon-invasive in vivo imaging of NR uptake
NMoRINicotinamide Mononucleotide (NMN)Genetically Encoded Biosensor (BRET)Quantitative dynamics of intracellular NMN
5′-N3-NRCD38Clickable Chemical ProbeCovalent labeling of CD38 in live cells
ε-NAD+NAD+-dependent enzymesFluorescent ProbeQuantifying enzyme activity
CyQ-1NADHFluorescent ProbeRapid intraoperative pathological diagnosis

Q & A

Basic: What analytical methods are recommended for structural characterization of 1-(β-D-ribofuranosyl)-nicotinamide?

Answer:
Structural characterization requires a combination of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) .

  • HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 260 nm for purity assessment .
  • NMR : Employ 1^1H and 13^13C NMR (in D2_2O or DMSO-d6_6) to confirm the β-D-ribofuranosyl linkage and the nicotinamide moiety. Key signals include anomeric protons (δ 5.4–5.6 ppm) and carboxamide resonances (δ 168–170 ppm) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode validates molecular mass (expected m/z 257.1 [M+H]+^+) .

Advanced: How does the redox state of 1-(β-D-ribofuranosyl)-nicotinamide influence its role in NAD+^++ metabolism?

Answer:
The compound exists in oxidized (nicotinamide riboside) and reduced (1,4-dihydronicotinamide) forms, which differentially interact with NAD+^+ biosynthesis enzymes:

  • Oxidized form : Directly phosphorylated by nicotinamide riboside kinases (NRKs) to NMN, a precursor for NAD+^+ synthesis .
  • Reduced form : May bypass NRK-dependent pathways, directly contributing to NADH pools or acting as a substrate for salvage pathways. Use NAD+^+/NADH fluorometric assays in cell lysates to quantify redox contributions .
  • Experimental design : Compare NAD+^+ levels in NRK-knockout vs. wild-type models treated with both redox states .

Basic: What are the optimal storage conditions for 1-(β-D-ribofuranosyl)-nicotinamide in laboratory settings?

Answer:

  • Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis and oxidation .
  • Solubility : Prepare fresh solutions in deionized water (pH 6.5–7.0) or PBS; avoid prolonged storage in aqueous buffers to minimize degradation .
  • Stability testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation kinetics .

Advanced: How can researchers resolve contradictions in reported bioavailability of 1-(β-D-ribofuranosyl)-nicotinamide across studies?

Answer:
Discrepancies arise from variations in experimental models and analytical protocols :

  • Model selection : Compare pharmacokinetic data from oral gavage (rodents) vs. IV administration to distinguish absorption efficiency from metabolic clearance .
  • Quantification methods : Standardize protocols using isotope-labeled internal standards (e.g., nicotinamide-d4_4) in LC-MS/MS to improve accuracy .
  • Inter-species differences : Conduct cross-species studies (e.g., murine vs. primate) to identify transporter expression variations affecting bioavailability .

Basic: What synthetic routes are available for 1-(β-D-ribofuranosyl)-nicotinamide in laboratory synthesis?

Answer:

  • Chemical synthesis : React nicotinamide with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under Mitsunobu conditions (DIAD, PPh3_3), followed by deprotection with NaOMe/MeOH .
  • Enzymatic synthesis : Use purine nucleoside phosphorylase (PNP) to catalyze ribosylation of nicotinamide with ribose-1-phosphate. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 8:2) .
  • Purification : Isolate via column chromatography (silica gel, gradient elution) and validate purity (>98%) by HPLC .

Advanced: What mechanisms underlie the compound’s reported variability in enhancing NAD+^++ levels in aging models?

Answer:
Variability may stem from:

  • Tissue-specific expression of NRKs and NMNATs. Use qPCR or Western blotting to correlate enzyme levels with NAD+^+ elevation in target tissues (e.g., liver vs. muscle) .
  • Gut microbiota metabolism : Administer antibiotics (e.g., vancomycin) to test microbial conversion of the compound into alternative metabolites .
  • Dosage thresholds : Perform dose-response studies (0.1–300 mg/kg) in aged mice to identify saturation points for NAD+^+ synthesis pathways .

Basic: How should researchers handle and prepare solutions of 1-(β-D-ribofuranosyl)-nicotinamide to ensure experimental reproducibility?

Answer:

  • Weighing : Use an analytical balance (±0.01 mg) in a low-humidity environment to prevent hygroscopic absorption .
  • Solution preparation : Dissolve in sterile PBS (pH 7.4) and filter-sterilize (0.22 μm) to remove particulates. Avoid freeze-thaw cycles; aliquot and store at -80°C .
  • Concentration verification : Validate via UV spectrophotometry (ε260_{260} = 8,700 M1^{-1}cm1^{-1}) .

Advanced: What experimental strategies can differentiate between direct and indirect effects of 1-(β-D-ribofuranosyl)-nicotinamide on mitochondrial function?

Answer:

  • Mitochondrial isolation : Treat isolated mitochondria with the compound and measure oxygen consumption rates (OCR) via Seahorse assays to assess direct effects .
  • Gene silencing : Knock down SIRT3 or PARP1 in cell models to determine dependency on NAD+^+-consuming enzymes .
  • Metabolomic profiling : Use LC-MS to track 13^{13}C-labeled glucose incorporation into TCA cycle intermediates, indicating indirect metabolic reprogramming .

Basic: What safety precautions are required when handling 1-(β-D-ribofuranosyl)-nicotinamide in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation or skin contact .
  • First aid : For eye exposure, rinse with water for 15 minutes and seek medical evaluation due to delayed toxicity risks .

Advanced: How can researchers address conflicting data on the compound’s efficacy in neurodegenerative disease models?

Answer:

  • Model standardization : Use transgenic APP/PS1 mice (Alzheimer’s) or MPTP-treated primates (Parkinson’s) to harmonize disease progression metrics .
  • Endpoint selection : Combine behavioral assays (e.g., Morris water maze) with biomarker quantification (e.g., CSF Aβ42, plasma neurofilament light) .
  • Dosing regimen optimization : Test chronic vs. acute administration, adjusting for blood-brain barrier penetration via microdialysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.